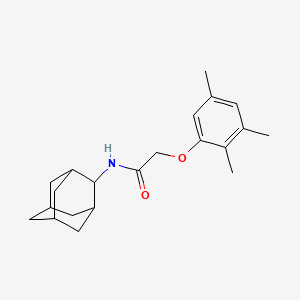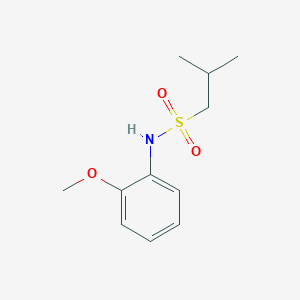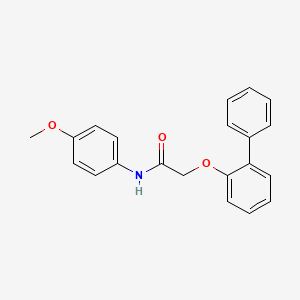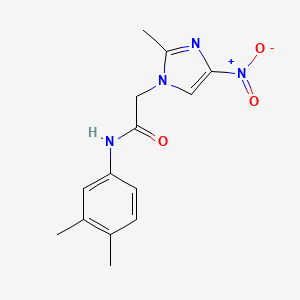
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. This compound has been extensively studied for its potential applications in the field of scientific research, particularly in the areas of neurobiology and pharmacology. In
Wirkmechanismus
The mechanism of action of N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide involves its ability to block the serotonin receptor. This results in the inhibition of the release of serotonin and the reduction of its activity in the brain. This, in turn, leads to a reduction in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can effectively block the serotonin receptor, thereby reducing the release and activity of serotonin in the brain. This has potential applications in the treatment of various neurological disorders, such as migraine headaches, depression, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide has a number of advantages and limitations for lab experiments. One of the major advantages is its ability to effectively block the serotonin receptor, making it a useful tool for studying the role of serotonin in various neurological disorders. However, one of the major limitations is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for the study of N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide. One area of research is the development of more selective serotonin receptor antagonists, which can target specific subtypes of the serotonin receptor. Another area of research is the development of more potent and less toxic compounds, which can be used in a wider range of experimental settings. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various neurological disorders.
Conclusion:
In conclusion, N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide is a chemical compound that has potential applications in the field of scientific research, particularly in the areas of neurobiology and pharmacology. Its ability to block the serotonin receptor makes it a useful tool for studying the role of serotonin in various neurological disorders. However, its potential toxicity can limit its use in certain experimental settings. Further research is needed to explore the potential applications of this compound in the treatment of various neurological disorders.
Synthesemethoden
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide can be synthesized through a multistep process involving the reaction of adamantyl bromide with 2,3,5-trimethylphenol, followed by the conversion of the resulting product into the corresponding acetamide using acetic anhydride and pyridine. The final product can be obtained through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential applications in the field of scientific research. One of the major areas of research has been its role as a serotonin receptor antagonist. Studies have shown that this compound can effectively block the serotonin receptor, thereby inhibiting the release of serotonin and reducing its activity in the brain. This has potential applications in the treatment of various neurological disorders, such as migraine headaches, depression, and anxiety.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-12-4-13(2)14(3)19(5-12)24-11-20(23)22-21-17-7-15-6-16(9-17)10-18(21)8-15/h4-5,15-18,21H,6-11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTFGINSOYASJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)



![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)

![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)
![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)

![5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)